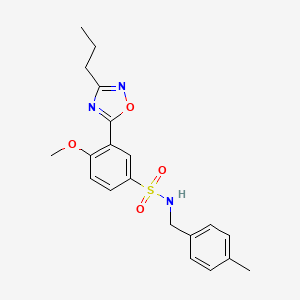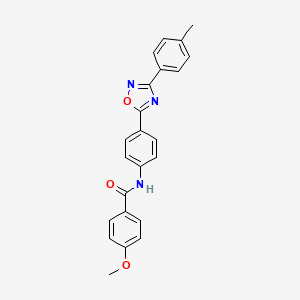
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as PTAA, is a novel compound that has recently gained attention in scientific research. PTAA is a member of the oxadiazole family and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not yet fully understood. However, it is believed that 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its effects by interacting with various molecular targets in the body. For example, in cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively simple synthesis method and high yield and purity. This makes it an attractive compound for use in various lab experiments. However, one of the limitations of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential side effects of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential applications in various diseases and conditions.
Conclusion
In conclusion, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has shown great potential in various scientific research applications. Its relatively simple synthesis method and high yield and purity make it an attractive compound for use in various lab experiments. 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body, including inducing apoptosis, inhibiting cell proliferation, reducing tumor growth, reducing amyloid-beta accumulation, improving cognitive function, and reducing inflammation. However, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
Métodos De Síntesis
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively straightforward process and can be achieved with high yield and purity.
Aplicaciones Científicas De Investigación
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown great potential in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-methoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-16(6-4-15)21-25-23(29-26-21)18-7-11-19(12-8-18)24-22(27)17-9-13-20(28-2)14-10-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAIQLEBAZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

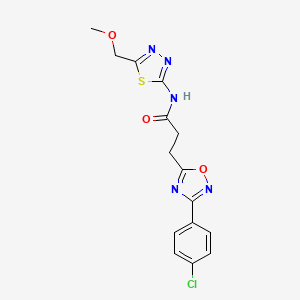

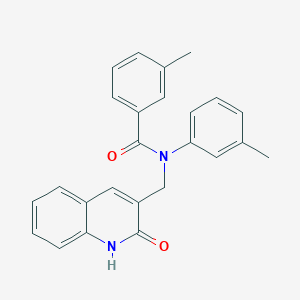


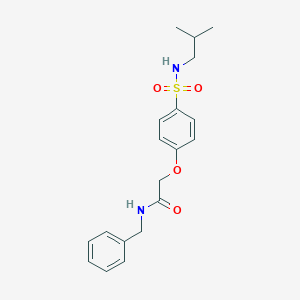
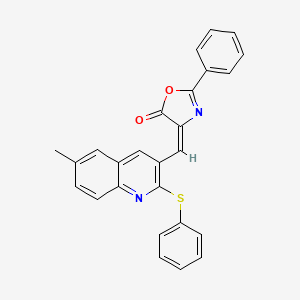
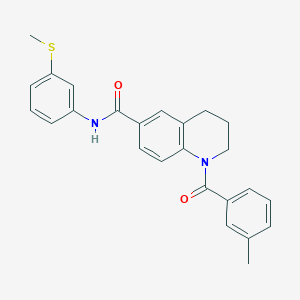

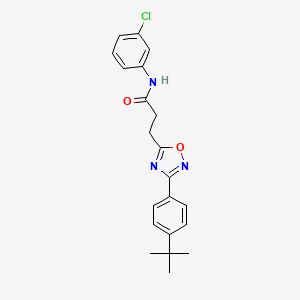
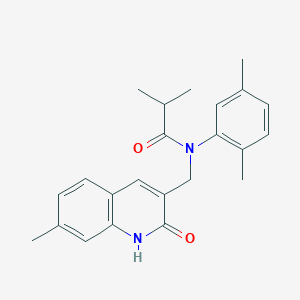
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
